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Preclinical Toxicological Profile of Enisamium
For Researchers, Scientists, and Drug Development Professionals

Introduction
Enisamium (trade name Amizon®) is an antiviral agent that has demonstrated efficacy against

influenza viruses and SARS-CoV-2.[1][2][3][4] Its mechanism of action involves the inhibition of

viral RNA polymerase, a critical enzyme for viral replication.[1][2][3] The active metabolite of

enisamium, VR17-04, is understood to be responsible for this inhibitory activity.[1][5] This

technical guide provides a comprehensive overview of the available preclinical toxicological

data for enisamium, focusing on studies essential for safety assessment in drug development.

The information is presented to aid researchers, scientists, and drug development

professionals in understanding the safety profile of this compound.

General Toxicology
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance

after a single dose or multiple doses given within 24 hours. These studies are crucial for

identifying the median lethal dose (LD50) and for informing dose selection in longer-term

studies.

Experimental Protocol:
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A typical acute toxicity study involves the administration of the test substance to at least two

mammalian species, often rodents (e.g., rats or mice), via at least two different routes of

administration (e.g., oral and intravenous). The animals are observed for a set period, typically

14 days, for signs of toxicity and mortality. At the end of the observation period, a gross

necropsy is performed on all animals.

Species: Rat, Mouse

Administration Route: Oral, Intravenous

Dose Levels: A range of doses, including a control group, to determine the dose-response

relationship.

Observation Period: 14 days

Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at

necropsy.

Enisamium Data:

Specific quantitative data from acute toxicity studies on enisamium, such as LD50 values, are

not available in the public domain based on the conducted search.

Repeated-Dose Toxicity
Repeated-dose toxicity studies are performed to characterize the toxicological profile of a

substance following prolonged administration. These studies help to identify target organs of

toxicity, determine the No-Observed-Adverse-Effect Level (NOAEL), and inform the design of

clinical trials.

Experimental Protocol:

These studies are conducted in at least two species, one rodent and one non-rodent, and the

duration can range from sub-acute (14 days) to chronic (6-12 months), depending on the

intended clinical use of the drug.

Species: Rat (rodent), Beagle dog (non-rodent)
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Duration: 28 days (sub-acute), 90 days (sub-chronic), or longer (chronic)

Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is

intended to produce some toxicity but not mortality.

Parameters Monitored: Clinical observations, body weight, food and water consumption,

ophthalmology, hematology, clinical chemistry, urinalysis, and, at termination, organ weights

and histopathology of a comprehensive list of tissues.

Key Endpoint: The NOAEL is the highest dose at which no adverse effects are observed.

Enisamium Data:

Detailed quantitative results from repeated-dose toxicity studies for enisamium, including

specific NOAELs, are not publicly available.

Genotoxicity
Genotoxicity studies are a battery of in vitro and in vivo tests designed to detect compounds

that can induce genetic damage, such as gene mutations and chromosomal aberrations. A

consistent finding across multiple sources is that enisamium has been evaluated in a standard

battery of genotoxicity tests and has not shown evidence of genotoxic potential.[5]

Summary of Genotoxicity Findings for Enisamium

Test System Assay Type
Metabolic
Activation

Result

Salmonella

typhimurium

Bacterial Reverse

Mutation (Ames Test)
With and Without Negative

Human Peripheral

Blood Lymphocytes

In Vitro Chromosome

Aberration
With and Without Negative

Wistar Rats
In Vivo Micronucleus

Test
N/A Negative

Bacterial Reverse Mutation Assay (Ames Test)
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The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical

to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic

for histidine.

Experimental Protocol:

Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and often Escherichia coli (e.g., WP2 uvrA) are used to detect different types of

mutations.

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

Procedure: The bacterial strains are exposed to various concentrations of the test substance,

along with positive and negative controls. The mixture is plated on a minimal agar medium

lacking histidine.

Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted after a 48-72 hour incubation period. A substance is

considered mutagenic if it causes a dose-dependent increase in the number of revertant

colonies compared to the negative control.

Enisamium Results:

Toxicology studies found no genotoxic effects of enisamium in an Ames test.[5]
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Ames Test Experimental Workflow

In Vitro Mammalian Chromosome Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal

abnormalities in cultured mammalian cells.

Experimental Protocol:

Cell System: Primary human peripheral blood lymphocytes or established cell lines like

Chinese Hamster Ovary (CHO) cells are commonly used.

Treatment: Cell cultures are exposed to at least three concentrations of the test substance

for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation,

and for a longer duration (e.g., 18-24 hours) without S9.

Harvest and Analysis: Following treatment, the cells are treated with a metaphase-arresting

agent (e.g., colcemid), harvested, fixed, and stained. Metaphase spreads are then examined

microscopically for chromosomal aberrations (e.g., breaks, deletions, translocations).

Endpoint: A significant, dose-dependent increase in the percentage of cells with structural

chromosomal aberrations compared to the negative control indicates a positive result.
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Enisamium Results:

Enisamium showed no clastogenic activity in human peripheral lymphocytes, with or without

metabolic activation, and had no effect on the incidence of chromosome aberrations at any

concentration tested.[5]

Treatment Phase
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In Vitro Chromosome Aberration Test Workflow

In Vivo Mammalian Erythrocyte Micronucleus Test
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This test assesses the potential of a substance to cause chromosomal damage or damage to

the mitotic apparatus in erythroblasts by detecting the formation of micronuclei in newly formed

erythrocytes.

Experimental Protocol:

Species: Typically conducted in mice or rats.

Administration: The test substance is administered to the animals, usually via the intended

clinical route, at three dose levels. A vehicle control and a positive control are also included.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last administration.

Analysis: The ratio of immature (polychromatic) to mature (normochromatic) erythrocytes is

determined to assess bone marrow toxicity. The frequency of micronucleated polychromatic

erythrocytes (MN-PCEs) is scored.

Endpoint: A statistically significant, dose-related increase in the frequency of MN-PCEs in the

treated groups compared to the vehicle control group indicates a positive result.

Enisamium Results:

In Wistar rats, enisamium did not show any clinical signs of toxicity or cytotoxicity in the bone

marrow and did not increase the frequency of micronuclei at any dose tested.[5]

Dosing Phase Sampling Analysis

Wistar Rats Administer Enisamium
(Multiple Dose Levels)

Collect Bone Marrow
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Click to download full resolution via product page

In Vivo Micronucleus Test Experimental Workflow

Carcinogenicity
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Carcinogenicity studies are long-term bioassays, typically two years in rodents, designed to

assess the carcinogenic potential of a drug.

Experimental Protocol:

Species: Usually conducted in two rodent species, such as rats and mice.

Duration: 18-24 months for mice and 24 months for rats.

Dose Levels: Three dose levels and a concurrent control group. The highest dose is typically

the maximum tolerated dose (MTD) determined from shorter-term toxicity studies.

Endpoints: Survival, clinical signs, body weight, food consumption, and at the end of the

study, a full histopathological examination of all tissues to identify any neoplastic lesions.

Enisamium Data:

Information from long-term carcinogenicity bioassays for enisamium is not available in the

public domain. However, the negative results in the comprehensive battery of genotoxicity tests

suggest a low likelihood of genotoxic carcinogenicity.

Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential adverse effects of a drug on all aspects of

reproduction, from fertility to postnatal development.

Experimental Protocol:

A standard assessment includes three segments:

Fertility and Early Embryonic Development: Evaluates effects on male and female

reproductive function.

Embryo-Fetal Development (Teratogenicity): Assesses adverse effects on the developing

fetus during organogenesis.

Pre- and Postnatal Development: Examines effects on the offspring from late gestation

through lactation and maturation.
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Enisamium Data:

Specific data from reproductive and developmental toxicity studies for enisamium are not

publicly available.

Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of

a substance on vital physiological functions.

Experimental Protocol:

The "core battery" of safety pharmacology studies includes an assessment of the effects on:

Central Nervous System (CNS): Typically involves a functional observational battery (e.g.,

Irwin test) in rodents to assess behavioral and neurological effects.

Cardiovascular System: Assesses effects on blood pressure, heart rate, and

electrocardiogram (ECG) in a conscious, unrestrained non-rodent species (e.g., dog or non-

human primate). In vitro hERG assays are also standard to assess the potential for QT

interval prolongation.

Respiratory System: Evaluates effects on respiratory rate and tidal volume in conscious or

anesthetized animals.

Enisamium Data:

Specific results from safety pharmacology studies on enisamium are not available in the public

domain.

Conclusion
Based on the available preclinical data, enisamium does not demonstrate genotoxic potential

in a standard battery of in vitro and in vivo assays.[5] However, a comprehensive preclinical

toxicological profile is not complete as quantitative data for acute and repeated-dose toxicity, as

well as dedicated studies on carcinogenicity, reproductive and developmental toxicity, and

safety pharmacology, are not publicly available. The absence of genotoxicity is a significant

positive finding in the safety assessment of any drug candidate. For a complete risk
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assessment, the findings from the missing preclinical studies would be required. This guide

serves as a summary of the currently accessible information and highlights the areas where

further data is needed for a full characterization of the preclinical safety profile of enisamium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA
polymerases - PMC [pmc.ncbi.nlm.nih.gov]

2. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by
Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

3. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by
Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement
of recovery in COVID-19 patients in an interim analysis of a clinical trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. RNA Polymerase Inhibitor Enisamium for Treatment of Moderate COVID-19 Patients: A
Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial
[mdpi.com]

To cite this document: BenchChem. [toxicological profile of Enisamium in preclinical studies].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194652#toxicological-profile-of-enisamium-in-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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